Methyl 4,4-difluoro-1-hydroxycyclohexane-1-carboxylate
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Overview
Description
Methyl 4,4-difluoro-1-hydroxycyclohexane-1-carboxylate is a fluorinated organic compound with the molecular formula C8H12F2O3 and a molecular weight of 194.18 g/mol . This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a carboxylate ester group attached to a cyclohexane ring. It is a clear, colorless liquid that is used in various scientific and industrial applications .
Preparation Methods
The synthesis of Methyl 4,4-difluoro-1-hydroxycyclohexane-1-carboxylate typically involves the fluorination of a cyclohexane derivative followed by esterification. One common method includes the reaction of 4,4-difluorocyclohexanone with methanol in the presence of an acid catalyst to form the ester . Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Methyl 4,4-difluoro-1-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4,4-difluoro-1-hydroxycyclohexane-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,4-difluoro-1-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development. The hydroxyl and ester groups allow for various chemical modifications, enabling the compound to interact with different biological targets .
Comparison with Similar Compounds
Methyl 4,4-difluoro-1-hydroxycyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 4,4-difluorocyclohexane-1-carboxylate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate: Contains a methyl group instead of a hydroxyl group, leading to different chemical properties and applications.
The unique combination of fluorine atoms, hydroxyl group, and ester group in this compound makes it a versatile compound with distinct properties and applications .
Properties
IUPAC Name |
methyl 4,4-difluoro-1-hydroxycyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O3/c1-13-6(11)7(12)2-4-8(9,10)5-3-7/h12H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMZJKWFVJQTHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(CC1)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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